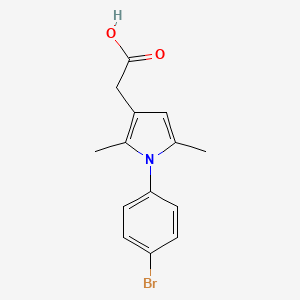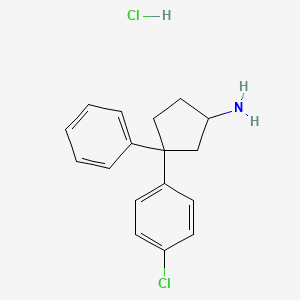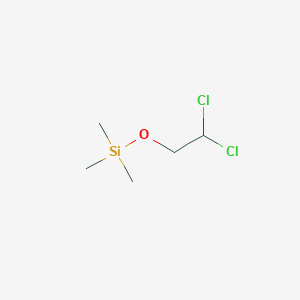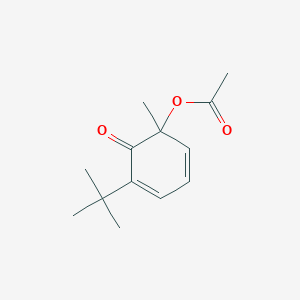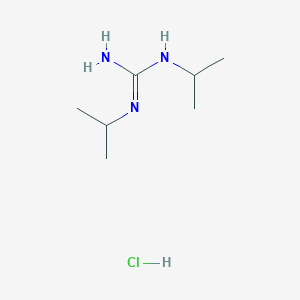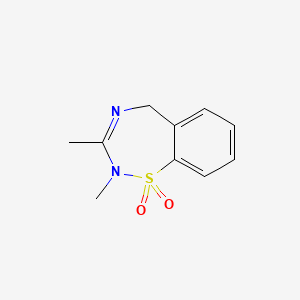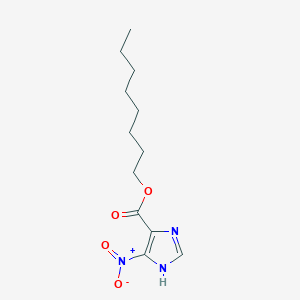
Octyl 4-nitro-1h-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4-nitro-1h-imidazole-5-carboxylate is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-nitro-1h-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of imidazole derivatives often employs copper-catalyzed [3 + 2] cycloaddition reactions. These reactions provide multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant without the need for expensive catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Octyl 4-nitro-1h-imidazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization and copper catalysts for cycloaddition . The conditions often involve mild temperatures and the use of oxygen as an oxidant.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Octyl 4-nitro-1h-imidazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of Octyl 4-nitro-1h-imidazole-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate
- Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate
Uniqueness
Octyl 4-nitro-1h-imidazole-5-carboxylate is unique due to its specific functional groups, which provide distinct chemical and biological properties. Its octyl chain and nitro group contribute to its stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
36137-91-4 |
|---|---|
Fórmula molecular |
C12H19N3O4 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
octyl 5-nitro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-2-3-4-5-6-7-8-19-12(16)10-11(15(17)18)14-9-13-10/h9H,2-8H2,1H3,(H,13,14) |
Clave InChI |
KTIICRZILZKTNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=C(NC=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)

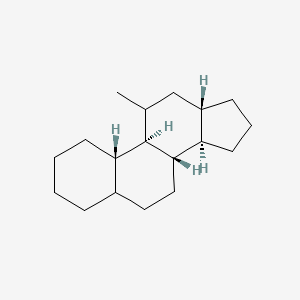
silane](/img/structure/B14669618.png)
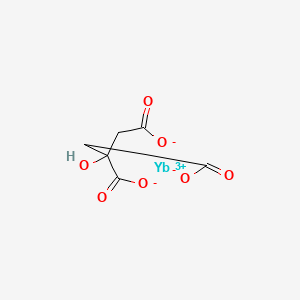
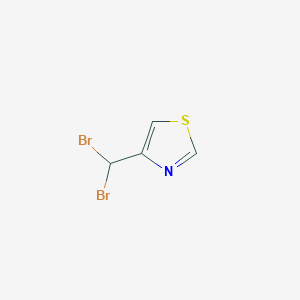
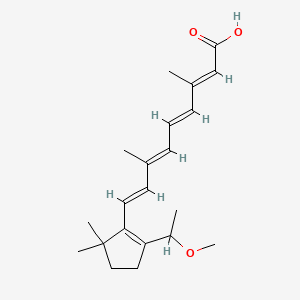
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
